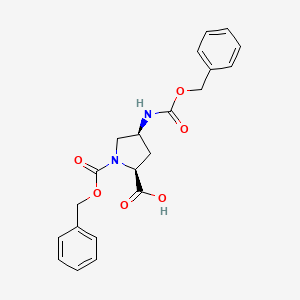
(2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group of pyrrolidine with benzyloxycarbonyl (Cbz) groups, followed by carboxylation at the 2-position. The reaction conditions often involve the use of strong bases and protecting group strategies to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting groups, revealing the free amino and carboxyl groups.
Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include deprotected pyrrolidine carboxylic acids, oxidized derivatives, and substituted analogs with different functional groups replacing the benzyloxycarbonyl groups.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4S)-1-((Methoxy)carbonyl)-4-(((methoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-((Ethoxy)carbonyl)-4-(((ethoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,4S)-1-((Benzyloxy)carbonyl)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid exhibits unique properties due to the presence of benzyloxycarbonyl groups. These groups enhance the compound’s stability and influence its reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
29475-98-7 |
|---|---|
Molekularformel |
C21H22N2O6 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
(2S,4S)-1-phenylmethoxycarbonyl-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O6/c24-19(25)18-11-17(22-20(26)28-13-15-7-3-1-4-8-15)12-23(18)21(27)29-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,22,26)(H,24,25)/t17-,18-/m0/s1 |
InChI-Schlüssel |
NGLBISVSKIJFNB-ROUUACIJSA-N |
Isomerische SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


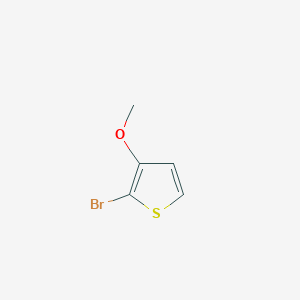
![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)


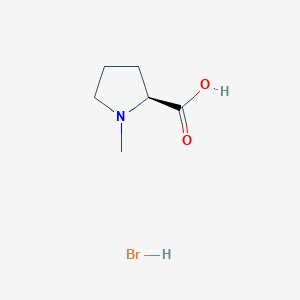
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)
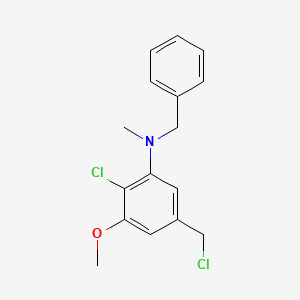
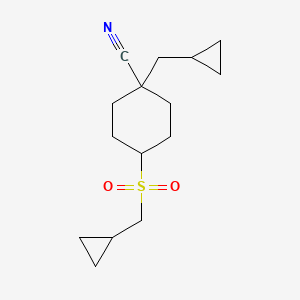
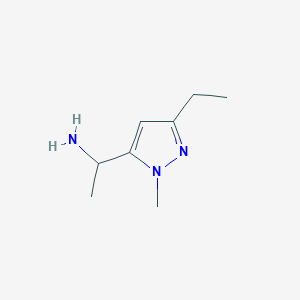
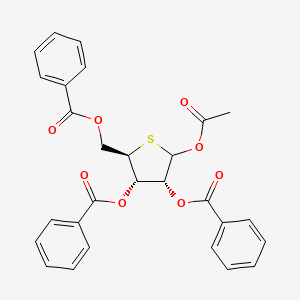
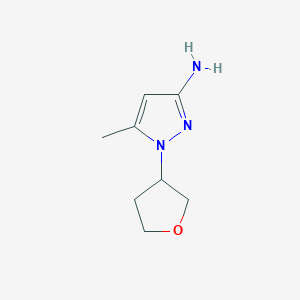
![5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13090815.png)


